N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
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Overview
Description
N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C11H22N2 It is a diamine derivative, characterized by the presence of cyclopropyl and dimethyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves the following steps:
Dimethylation: The addition of dimethyl groups to the cyclohexane ring.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane derivatives with oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, depending on the context of its use
Comparison with Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N,N’-Dimethylcyclohexane-1,3-diamine
- N,N’-Dimethylcyclohexane-1,4-diamine
Comparison: N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-N-cyclopropyl-4-N,4-N-dimethylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)11-7-5-10(6-8-11)12-9-3-4-9/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGNRGDMFNKSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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